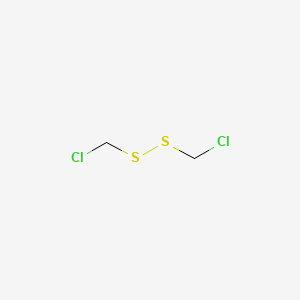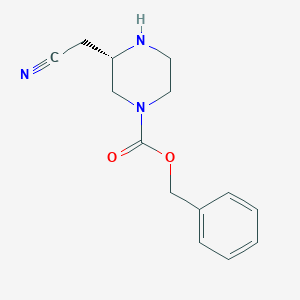
1-Cbz (S)-3-(cyanomethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cbz (S)-3-(cyanomethyl)piperazine” is also known as "(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate fumaric acid salt" . It has a molecular formula of C18H21N3O6 and a molecular weight of 375.38 .
Synthesis Analysis
The synthesis of “this compound” involves the use of Cbz protection . The common conditions for Cbz protection include the use of Cbz-Cl (Benzyl Chloroformate) and Cbz-OSu (Benzyloxycarbonyl N-succinimide) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-O . The SMILES representation is O=C (OCC1=CC=CC=C1)N1CC [NH2+]CC1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically associated with the protection and deprotection of the Cbz group . Common conditions for deprotection include the use of H2 + Pd/C and HCl (Hydrochloric Acid) .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1420g/mL and a refractive index of 1.548 . It has a boiling point of 158.0°C to 161.0°C at 1.4mmHg .Scientific Research Applications
1-CBZ-3-CMP has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, such as amino acids and peptides. It has also been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. Additionally, 1-CBZ-3-CMP has been used to explore the potential of new drugs as therapeutic agents.
Mechanism of Action
1-CBZ-3-CMP is thought to act as a prodrug, meaning that it is converted into an active form in the body. The active form is thought to interact with various receptors and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
1-CBZ-3-CMP has been found to have a variety of biochemical and physiological effects. For example, it has been found to be a weak agonist of the serotonin 5-HT2A receptor, and a weak antagonist of the dopamine D2 receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
1-CBZ-3-CMP has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications, including organic synthesis, biochemical and physiological studies, and drug development. However, there are also some limitations to its use in laboratory experiments, including its relatively low solubility and its tendency to form aggregates in solution.
Future Directions
1-CBZ-3-CMP has potential for use in a variety of future research applications. For example, it could be used to explore the mechanism of action of novel drugs, as well as to investigate the biochemical and physiological effects of drugs. Additionally, it could be used to develop new drug delivery systems, or to study the potential of new therapeutic agents. Finally, it could be used to explore the potential of new organic compounds, such as amino acids and peptides.
Synthesis Methods
1-CBZ-3-CMP is synthesized by reacting piperazine with cyanomethyl chloride in the presence of a base, such as sodium carbonate. The reaction is carried out in an aqueous solution at room temperature. The reaction produces a mixture of 1-CBZ-3-CMP and its isomer, 2-CBZ-3-CMP. The two isomers can be separated by column chromatography.
Safety and Hazards
properties
IUPAC Name |
benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDUDWKKCXBNB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)



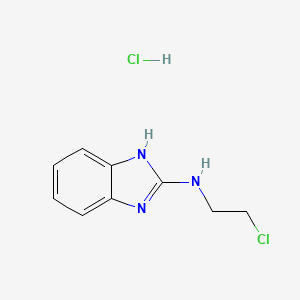


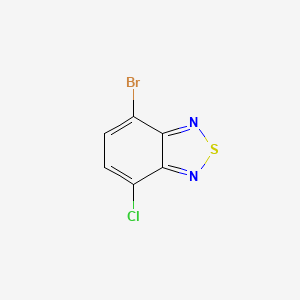
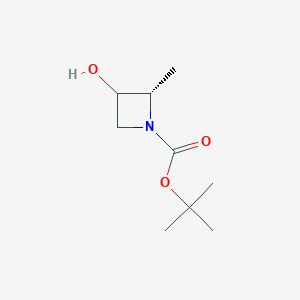
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)
